molecular formula C27H34N2O2 B14921817 (16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one

(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one

Cat. No.: B14921817
M. Wt: 418.6 g/mol
InChI Key: FBMXLHMQUBYVTL-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of butoxy, methyl, and pyrazolyl groups through various organic reactions such as alkylation, acylation, and condensation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Signal Transduction: Modulation of signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different functional groups.

    Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness

3-BUTOXY-13-METHYL-16-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

(16E)-3-butoxy-13-methyl-16-[(1-methylpyrazol-4-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C27H34N2O2/c1-4-5-12-31-21-7-9-22-19(14-21)6-8-24-23(22)10-11-27(2)25(24)15-20(26(27)30)13-18-16-28-29(3)17-18/h7,9,13-14,16-17,23-25H,4-6,8,10-12,15H2,1-3H3/b20-13+

InChI Key

FBMXLHMQUBYVTL-DEDYPNTBSA-N

Isomeric SMILES

CCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)C/C(=C\C5=CN(N=C5)C)/C4=O)C

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC(=CC5=CN(N=C5)C)C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.